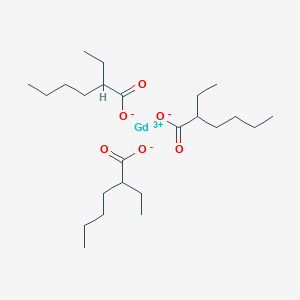
Hexanoic acid, 2-ethyl-, gadolinium(3+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a key intermediate in various biochemical pathways and is known for its role as a precursor of pantothenic acid in Escherichia coli . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-methyl-2-oxobutanoate can be synthesized through several methods. One common method involves the reaction of sodium ethoxide with isopropylidene hydantoin in butanol at 40°C under slight negative pressure. The reaction time is typically around 2 hours, followed by filtration and drying to obtain the final product .
Industrial Production Methods: In industrial settings, the production of sodium 3-methyl-2-oxobutanoate often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-methyl-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: 3-methyl-2-oxobutanoic acid.
Reduction: 3-methyl-2-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium 3-methyl-2-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Medicine: Research into its potential therapeutic applications, including its effects on amino acid metabolism and potential use in metabolic disorders.
Industry: Utilized in the production of flavors and fragrances due to its fruity aroma.
Mechanism of Action
Sodium 3-methyl-2-oxobutanoate exerts its effects primarily through its role as a precursor in the biosynthesis of pantothenic acid. In Escherichia coli, it is converted into pantothenic acid, which is essential for the synthesis of coenzyme A. This compound also influences amino acid metabolism by enhancing the levels of alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid while diminishing the corresponding amino acids .
Comparison with Similar Compounds
- Sodium 3-methyl-2-oxobutyrate
- Alpha-ketoisovaleric acid sodium salt
- 2-keto-3-methylbutyric acid sodium salt
- 3-methyl-2-oxobutyric acid sodium salt
- Ketovaline sodium salt
Comparison: Sodium 3-methyl-2-oxobutanoate is unique due to its specific role in the biosynthesis of pantothenic acid. While similar compounds like alpha-ketoisovaleric acid sodium salt share some chemical properties, sodium 3-methyl-2-oxobutanoate’s specific applications in metabolic studies and its role as a precursor in essential biochemical pathways set it apart .
Properties
CAS No. |
19189-19-6 |
|---|---|
Molecular Formula |
C8H16GdO2 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
2-ethylhexanoic acid;gadolinium |
InChI |
InChI=1S/C8H16O2.Gd/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
NWYNBEDLGBNSIA-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Gd+3] |
Canonical SMILES |
CCCCC(CC)C(=O)O.[Gd] |
Key on ui other cas no. |
19189-19-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















